molecular formula C13H8F3NO3 B6286186 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid CAS No. 577967-76-1

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6286186
CAS No.: 577967-76-1
M. Wt: 283.20 g/mol
InChI Key: PFRXFCDETPFONF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is an organic compound belonging to the class of benzoic acid derivatives. This compound is known for its significant potential in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid typically involves several steps, including protection, condensation, and hydrolysis. One common method involves the use of 2-(4-trifluoromethyl)phenethylalcohol as a starting material. The hydroxyl group of the starting material is protected, followed by condensation and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimization of process parameters to control the contents of meta-isomer impurities and disubstituted impurities. This optimization ensures high product quality and improved reaction yield, meeting the requirements for preparation research .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl-2-pyridylsalicylic acid: A compound with a similar structure and functional groups.

    2-Hydroxy-5-(4-trifluoromethylphenyl)isonicotinic acid: Another closely related compound with similar chemical properties.

Uniqueness

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is unique due to its specific trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXFCDETPFONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586355
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-76-1
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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